The compound "1-(2-Phenylpropan-2-yl)piperidine" is a structural motif present in various pharmacologically active molecules. Piperidine derivatives have been extensively studied due to their diverse range of biological activities, including anti-acetylcholinesterase (anti-AChE) activity, neuroleptic effects, beta-adrenergic receptor agonism, and inhibition of enzymes like acetyl-CoA carboxylase (ACC) and soluble epoxide hydrolase (sEH). These activities make piperidine derivatives valuable in the development of therapeutic agents for conditions such as dementia, psychosis, metabolic disorders, and inflammatory diseases.
Piperidine derivatives such as compounds 19 and 21 have shown promise as potential treatments for neurodegenerative diseases like Alzheimer's due to their anti-AChE activity, which can enhance cholinergic neurotransmission in the brain1 3.
The neuroleptic properties of phenyl-4-piperidinylmethanone derivatives make them candidates for the treatment of psychiatric disorders such as schizophrenia, as they can modulate dopaminergic pathways in the brain2.
Piperidine derivatives that act as beta(3)-adrenergic receptor agonists, like sulfonamide 48, could be used to treat metabolic disorders by promoting energy expenditure and improving insulin sensitivity4.
Compounds like 12c that inhibit ACC1/2 can potentially be used to treat diseases associated with lipid metabolism, such as non-alcoholic fatty liver disease, by reducing fatty acid synthesis5.
Inhibitors of sEH, such as 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides, may have therapeutic applications in inflammatory diseases by modulating epoxide levels and reducing inflammatory responses6.
Piperidine derivatives exhibit their biological activities through various mechanisms. For instance, certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent anti-AChE activity, which is beneficial in treating conditions like Alzheimer's disease. The introduction of a phenyl group on the nitrogen atom of the amide moieties in these compounds results in enhanced activity, as seen in compound 19, which is highly selective for AChE over butyrylcholinesterase (BuChE)1. Similarly, compound 21, another piperidine derivative, has demonstrated an affinity 18,000 times greater for AChE than for BuChE, leading to a significant increase in acetylcholine levels in the brain3.
In the realm of neuroleptics, the phenyl-4-piperidinylmethanone moiety has been identified as a neuroleptic pharmacophore. A series of compounds with this moiety, such as [1-[3-(phenothiazin-10-yl)propyl]-4-piperidinyl]phenylmethanones, have shown potent neuroleptic activity and a long duration of action2.
For metabolic disorders, novel (4-piperidin-1-yl)-phenyl sulfonamides have been developed as potent and selective human beta(3)-adrenergic receptor agonists. These compounds, like sulfonamide 48, offer potential treatments for conditions like obesity and diabetes due to their ability to selectively target the beta(3) receptor4.
Additionally, piperidine derivatives have been explored as ACC1/2 non-selective inhibitors, with compounds like 12c showing potent inhibitory activities and the ability to reduce hepatic de novo fatty acid synthesis after oral administration5. Lastly, 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides have been identified as inhibitors of sEH, an enzyme involved in the metabolism of epoxides, which are important signaling molecules in inflammatory responses6.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7